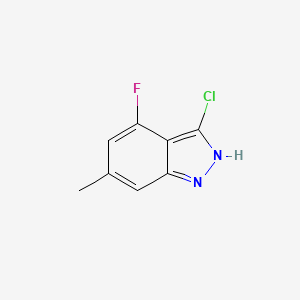

3-chloro-4-fluoro-6-methyl-2H-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of paramount importance in the realms of chemical and biomedical research. nih.gov Statistically, more than 85% of all biologically active compounds are or contain a heterocycle, with nitrogen-based rings being the most frequent. nih.gov Their prevalence is evident in the structures of essential life molecules like the nucleic acids (DNA and RNA), vitamins, and hormones. nih.gov

The significance of these compounds in drug discovery is immense; they form the core scaffold of a vast number of pharmaceuticals. nih.govmdpi.com This is largely due to the ability of the nitrogen atoms to form hydrogen bonds with biological targets such as enzymes and receptors, a key interaction for modulating biological activity. nih.gov The structural diversity and functional versatility of nitrogen heterocycles allow them to mimic natural metabolites and serve as foundational blueprints in the design of new drugs. nih.gov Consequently, they are integral to a wide array of therapeutic agents, including anticancer, anti-inflammatory, antibacterial, and antiviral drugs. mdpi.comrsc.org

The Indazole Nucleus as a Privileged Scaffold for Bioactive Compounds

Within the vast family of nitrogen-containing heterocycles, the indazole nucleus holds a special status as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thus leading to a broad range of biological activities. The indazole structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has attracted significant attention in medicinal chemistry for this very reason. mdpi.comacs.org

Indazole derivatives have been successfully developed into drugs for various clinical applications. rsc.org For instance, benzydamine (B159093) is used as a non-steroidal anti-inflammatory drug, granisetron (B54018) serves as an antiemetic for chemotherapy patients, and several modern anticancer drugs, such as pazopanib (B1684535) and niraparib, are built upon the indazole core. mdpi.comacs.org The scaffold's versatility is demonstrated by the diverse pharmacological activities reported for its derivatives, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties. nih.govmdpi.com This proven track record solidifies the indazole nucleus as a highly valuable starting point for the development of new therapeutic agents. acs.org

Classification and Structural Features of 2H-Indazole Derivatives

Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the nitrogen-bound hydrogen atom in the pyrazole ring. nih.govmdpi.com While the 1H-form is generally more thermodynamically stable, the 2H-indazole isomer and its derivatives are also of significant interest and possess distinct biological activities. nih.govresearchgate.net

Structurally, 2H-indazoles are bicyclic aromatic compounds. The core nucleus can be substituted at various positions on both the benzene and pyrazole rings, leading to a vast chemical space of derivatives. The synthesis of 2H-indazoles can be challenging, as direct alkylation of the parent indazole often yields a mixture of N1 and N2 substituted isomers. organic-chemistry.org Therefore, numerous regioselective synthetic methods have been developed to specifically obtain 2H-indazole derivatives. These methods include copper-catalyzed multicomponent reactions, reductive cyclization of ortho-imino-nitrobenzenes, and palladium-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org These advanced synthetic strategies allow chemists to precisely control the structure and generate diverse libraries of 2H-indazoles for biological screening. nih.gov

Contextualizing 3-Chloro-4-fluoro-6-methyl-2H-indazole within the Broader Indazole Chemical Space

The specific compound, this compound, is a distinct entity within the large family of indazole derivatives. While extensive research on this exact molecule is not widely available in peer-reviewed literature, its structure allows for informed speculation about its potential properties and significance based on established structure-activity relationships (SAR) within the indazole class.

The molecule features several key substitutions on the core indazole scaffold: a chlorine atom at position 3, a fluorine atom at position 4, and a methyl group at position 6. Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. rsc.org The presence of chlorine and fluorine atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For example, studies on other halogenated indazoles have shown that such substitutions can significantly impact their potency as receptor agonists or enzyme inhibitors. nih.govnih.gov The methyl group at position 6 can also play a crucial role, potentially affecting the molecule's orientation within a binding pocket or influencing its metabolic profile. acs.org

Given the established importance of the 2H-indazole scaffold and the known effects of its substituents, this compound represents a compound of interest for chemical and biological investigation. It is a logical candidate for synthesis and evaluation in drug discovery programs, particularly those targeting kinases, where many indazole derivatives have shown promise.

General Approaches to 2H-Indazole Synthesis

The strategic construction of the 2H-indazole ring system often involves the formation of a key N-N bond and subsequent cyclization. The following sections outline the principal synthetic strategies that could be employed for the synthesis of this compound.

Cyclization reactions are a cornerstone of 2H-indazole synthesis. A prominent example is the Cadogan reductive cyclization, a robust method for preparing 2H-indazoles from nitroaromatic compounds. nih.gov This reaction is typically performed at high temperatures with reagents like trialkyl phosphites or phosphines. nih.gov However, milder conditions have been developed. acs.org For instance, the one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates, generated via condensation, can be achieved through reductive cyclization promoted by tri-n-butylphosphine under mild conditions. acs.org

Another approach involves the reductive cyclization of o-nitrobenzylidene amines or 2-nitrobenzylamines using reagents such as TiCl₄/Zn. acs.org The choice of starting materials is critical for the synthesis of this compound, which would likely necessitate a correspondingly substituted ortho-nitrobenzaldehyde or related precursor.

Cadogan Reductive Cyclization: This method involves the deoxygenation of a nitro group to a nitrene, which then undergoes cyclization. While traditionally harsh, recent advancements have allowed for milder reaction conditions. nih.gov

Interrupted Cadogan/Davis-Beirut Reaction: This strategy allows for the synthesis of 2H-indazole N-oxides, which can be subsequently deoxygenated to furnish the desired 2H-indazoles at room temperature. acs.org

| Cyclization Method | Precursor Type | Key Reagents | General Yields | Reference |

| Cadogan Reductive Cyclization | o-Nitroaromatics | Trialkyl phosphites/phosphines | Moderate to Good | nih.gov |

| One-pot Condensation-Cyclization | o-Nitrobenzaldehydes and anilines | tri-n-butylphosphine | Good | acs.org |

| Interrupted Cadogan/Davis-Beirut | o-Nitroaromatics | Varies | Not specified | acs.org |

Condensation reactions are frequently employed as an initial step in multi-step syntheses of 2H-indazoles. A common strategy involves the condensation of an ortho-substituted benzaldehyde (B42025) with a primary amine to form an imine, which can then undergo cyclization. acs.org For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, relies on an initial condensation to form an imine intermediate. researchgate.netacs.org

The synthesis of 2-alkenyl-2H-indazoles can be achieved through an aldol (B89426) condensation of an appropriate indazole-ketone with a benzaldehyde derivative. mdpi.com This highlights the versatility of condensation reactions in the derivatization of the 2H-indazole core.

| Condensation Approach | Reactants | Catalyst/Reagent | Product Type | Reference |

| Three-Component Reaction | 2-Bromobenzaldehyde, primary amine, NaN₃ | Copper(I) | 2-Substituted-2H-indazole | researchgate.netacs.org |

| Aldol Condensation | Indazole-ketone, benzaldehyde | Base | 2-Alkenyl-2H-indazole | mdpi.com |

Substitution reactions are pivotal for introducing functional groups onto a pre-formed indazole ring. The direct C-H functionalization of 2H-indazoles is an efficient method for creating diverse derivatives. rsc.org This can be achieved through transition metal-catalyzed C-H activation or via radical pathways. rsc.org For example, a silver(I)/Na₂S₂O₈ system can be used for the direct radical alkylation and acylation of 2H-indazoles at the C3 position. rsc.org

Furthermore, N-alkylation of the indazole ring system is a common derivatization strategy. The use of gallium/aluminium or aluminium-mediated direct regioselective alkylation of indazole with α-bromocarbonyl compounds can generate 2H-indazoles. researchgate.net

| Substitution Type | Substrate | Reagent/Catalyst | Position of Substitution | Reference |

| Radical Alkylation/Acylation | 2H-Indazole | Ag(I)/Na₂S₂O₈ | C3 | rsc.org |

| Regioselective Alkylation | Indazole | Ga/Al or Al with α-bromocarbonyl | N2 | researchgate.net |

| N-Arylation | 1H-Indazole | Diaryliodonium salts, CuCl | N2 | rsc.org |

Transition metal catalysis offers powerful and versatile methods for the synthesis of 2H-indazoles. researchgate.net These methods often proceed via C-H activation and annulation, providing a direct route to functionalized indazoles. nih.gov

Rhodium-Catalyzed Synthesis: Rhodium(III) catalysts can be used for the [4+1] annulation of azoxy compounds with diazoesters to produce 2H-indazoles. nih.gov Another rhodium-catalyzed approach involves the reaction of azobenzenes with aldehydes. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts are widely used in the synthesis of 2H-indazoles. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. researchgate.netacs.org This method is advantageous due to its broad substrate scope and tolerance of various functional groups. researchgate.net Copper-catalyzed cross-coupling reactions of 1H-indazoles with diaryliodonium salts also provide regioselective access to 2-substituted-2H-indazoles. rsc.org

Palladium-Catalyzed Synthesis: Palladium catalysts can be employed in the direct synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. acs.org This reaction proceeds through an intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. acs.org

Cobalt-Catalyzed Synthesis: Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes followed by in situ cyclization and aromatization. nih.gov

| Metal Catalyst | Reactants | Reaction Type | General Yields | Reference |

| Rhodium(III) | Azoxy compounds and diazoesters | [4+1] Annulation | Good | nih.gov |

| Copper(I) | 2-Bromobenzaldehydes, primary amines, NaN₃ | Three-component reaction | Good to Excellent | researchgate.netacs.org |

| Palladium | 2-Bromobenzyl bromides and arylhydrazines | Cross-coupling/Cyclization | Up to 79% | acs.org |

| Cobalt(III) | Azobenzenes and aldehydes | C-H activation/Cyclization | Good to Excellent | nih.gov |

Base-catalyzed reactions provide an alternative route for the synthesis of 2H-indazoles. A straightforward method involves the base-catalyzed benzyl (B1604629) C-H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes to afford 2-aryl-2H-indazoles in good yields. rsc.org This strategy is applicable to the construction of various fluorescent and bioactive molecules. rsc.org

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For 2H-indazole synthesis, this includes the use of sustainable catalysts and green solvents.

Heterogeneous Catalysis: Copper oxide nanoparticles supported on activated carbon have been used as an efficient and recyclable heterogeneous catalyst for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide in a one-pot reaction. acs.orgnih.gov This reaction is performed under ligand-free and base-free conditions using PEG-400 as a green solvent. acs.org

Solvent-Free Conditions: A facile, microwave-assisted, catalyst-free, and solvent-free approach has been developed for the synthesis of 2H-indazoles. capes.gov.br

Visible Light-Mediated Synthesis: The synthesis of 2H-indazoles from alkynylazobenzenes has been achieved using visible light, which avoids the need for transition metal catalysts or harsh reagents. acs.org

| Green Approach | Key Features | Reactants | Reference |

| Heterogeneous Catalysis | Recyclable CuO nanoparticles, PEG-400 solvent | 2-Bromobenzaldehydes, primary amines, NaN₃ | acs.orgnih.gov |

| Microwave-Assisted Synthesis | Catalyst-free, solvent-free | Not specified | capes.gov.br |

| Visible Light-Mediated Synthesis | Metal-free, mild conditions | Alkynylazobenzenes | acs.org |

Regioselective Introduction of Halogen and Alkyl Substituents on the Indazole Ring

The synthesis of a multi-substituted indazole like this compound requires precise control over the regioselectivity of each functional group's introduction. The following sections break down the strategies for placing specific halogen and alkyl groups onto the indazole scaffold.

Strategies for Chlorination at the C3-Position of 2H-Indazoles

The introduction of a chlorine atom at the C3 position of the 2H-indazole ring is a key step for creating various functionalized indazole derivatives. While C3-halogenation of indazoles is a well-established method for enabling further modifications like cross-coupling reactions, direct C3-chlorination is reported less frequently in non-patent literature compared to iodination and bromination chim.it.

General C3-functionalization of 2H-indazoles often proceeds through the activation of the C3-H bond. A variety of methods have been developed for introducing different functional groups at this position, which are indicative of the reactivity of the C3 site. These strategies include:

Palladium-catalyzed isocyanide insertion acs.orgresearchgate.netnih.gov

Copper-catalyzed amination figshare.comnih.gov

Selectfluor-mediated formylation under microwave conditions thieme-connect.de

Visible-light-induced alkoxylation rsc.org

These diverse reactions highlight the accessibility of the C3-position to functionalization. For direct chlorination, while specific examples are scarce in the reviewed academic literature, the general principles of electrophilic halogenation would apply. The synthesis of related structures, such as 3-chloro-6-nitro-1H-indazole, often utilizes precursors that already contain the C3-chloro substituent, suggesting that the chlorination step may occur early in the synthetic sequence before the indazole ring is formed or on a protected indazole intermediate.

Strategies for Fluorination at the C4-Position of 2H-Indazoles

Introducing a fluorine atom at the C4 position of the indazole ring typically involves the synthesis of the indazole from a precursor that already contains the fluorine atom in the desired position. This approach circumvents the challenges associated with the direct fluorination of the benzo part of the indazole ring system.

A practical method for synthesizing indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648) acs.org. By starting with a benzaldehyde derivative that is appropriately substituted with fluorine, the resulting indazole will carry the fluorine atom at the corresponding position. For the target compound, a 2,3-difluoro-5-methylbenzaldehyde (B13154007) or a similar precursor could theoretically be used to construct the 4-fluoro-6-methyl-indazole skeleton.

Patent literature provides examples of creating fluorinated benzyl groups, such as 3-chloro-2-fluorobenzyl bromide, which are then used as building blocks in more complex molecules google.com. This underscores the strategy of using pre-fluorinated starting materials. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved starting from 3-fluoro-2-methylaniline, which undergoes bromination and then cyclization to form the indazole ring.

Strategies for Methylation at the C6-Position of 2H-Indazoles

The methylation of the indazole ring at the C6 position is generally accomplished by starting with a precursor that already contains the methyl group. For example, the synthesis of a substituted 2H-indazole could begin with a substituted toluene (B28343) derivative.

A patent for the synthesis of 6-chloro-2-methyl-2H-indazole-5-amine illustrates a route where the substitution pattern is established on the benzene ring precursor prior to the formation of the indazole ring. Furthermore, general methods for the regioselective alkylation of the indazole N2 position have been developed, for instance, using trimethyloxonium (B1219515) tetrafluoroborate (B81430) for methylation, though this applies to N-alkylation rather than C-alkylation nih.gov. The synthesis of 2H-indazoles from substituted ortho-nitrobenzaldehydes and amines also provides a pathway where the desired substitution on the benzene ring is carried over into the final indazole product nih.gov.

One-Pot Multicomponent Reactions for Substituted 2H-Indazoles

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted 2H-indazoles from simple starting materials in a single synthetic operation. These reactions are highly valuable for generating libraries of compounds for drug discovery and materials science.

Several MCR strategies have been developed for the synthesis of substituted 2H-indazoles:

A copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides a direct route to 2-aryl-2H-indazoles rsc.org.

An operationally simple one-pot synthesis involves the condensation of ortho-nitrobenzaldehydes with anilines, followed by a reductive cyclization promoted by tri-n-butylphosphine to yield substituted 2H-indazoles nih.gov. This method is notable for its mild conditions and tolerance of diverse functional groups.

A one-pot-three-step method has been developed to convert oxazolino-2H-indazoles into more complex fused heterocyclic systems, demonstrating the utility of sequential one-pot transformations researchgate.net.

These MCRs streamline the synthesis of the core indazole structure and can be adapted to produce a variety of substituted derivatives.

Advanced Synthetic Techniques Relevant to this compound Analogs

The functionalization of the 2H-indazole core, particularly at the C3 position, has been significantly advanced by the application of modern synthetic methods. Photoredox catalysis, in particular, has emerged as a powerful tool for C-H functionalization under mild conditions.

Photoredox Catalysis in 2H-Indazole Functionalization (e.g., C3-H Cyanomethylation, Decarboxylative Coupling)

Visible-light photoredox catalysis enables the generation of radical intermediates under mild conditions, which can then react with the 2H-indazole ring, typically at the electron-deficient C3 position. This approach avoids the use of harsh reagents and high temperatures often required in traditional methods.

C3-H Cyanomethylation: The direct C3-H cyanomethylation of 2H-indazoles has been successfully achieved using visible-light photoredox catalysis. This reaction typically employs a photocatalyst, such as Ir(ppy)3, and a cyanomethyl radical source like bromoacetonitrile. The process is characterized by its mild reaction conditions and tolerance for a wide range of functional groups on the 2H-indazole scaffold figshare.comnih.gov.

Table 1: Visible-Light-Promoted C3-H Cyanomethylation of 2H-Indazoles

| Photocatalyst | Radical Source | Conditions | Outcome | Reference |

| Ir(ppy)3 | Bromoacetonitrile | Blue LED, room temp. | Good yields of C3-cyanomethylated 2H-indazoles | nih.gov, |

Decarboxylative Coupling: Another significant application of photoredox catalysis is the decarboxylative coupling of 2H-indazoles with α-keto acids. This method allows for the introduction of acyl groups at the C3 position. Notably, some of these transformations can proceed as a self-catalyzed energy transfer process under visible light, eliminating the need for an external photocatalyst or oxidant chim.itacs.orgnih.gov. This approach is praised for its operational simplicity and broad substrate compatibility acs.org.

Table 2: Visible-Light-Induced Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids

| Catalyst System | Reactants | Conditions | Key Advantage | Reference |

| Self-catalyzed | 2H-indazoles, α-keto acids | Visible light (420-425 nm) | No photocatalyst or oxidant needed | acs.org, |

These advanced photoredox-catalyzed methods represent the cutting edge of 2H-indazole functionalization, providing efficient and environmentally benign routes to novel analogs that would be difficult to access through traditional means.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTOELFTCYAXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646388 | |

| Record name | 3-Chloro-4-fluoro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-50-9 | |

| Record name | 3-Chloro-4-fluoro-6-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Fluoro 6 Methyl 2h Indazole and Substituted 2h Indazole Derivatives

Advanced Cyclization Strategies

A significant and efficient strategy for the synthesis of the 2H-indazole core involves the [3+2] dipolar cycloaddition of arynes with sydnones. nih.govnih.govacs.org This method is distinguished by its mild reaction conditions, high efficiency, and excellent yields, providing a direct route to 2H-indazoles without the common issue of contamination from 1H-indazole isomers. nih.govnih.govthieme-connect.com

The reaction mechanism proceeds through an initial [3+2] cycloaddition between the aryne, acting as the dipolarophile, and a sydnone (B8496669), a stable, cyclic 1,3-dipole. nih.govnih.gov This cycloaddition forms an unstable bicyclic adduct. This intermediate then readily undergoes a spontaneous retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide (CO₂) to form the stable, aromatic 2H-indazole ring system. nih.govnih.gov This tandem cycloaddition-decarboxylation sequence is a powerful tool for constructing the indazole scaffold. nih.gov

The versatility of this reaction allows for the synthesis of a diverse library of substituted 2H-indazoles. nih.govacs.org By selecting appropriately substituted aryne precursors and sydnones, various functionalities can be introduced onto the resulting indazole ring. Arynes are typically generated in situ from silylaryl triflates using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govnih.gov

The scope of the reaction has been demonstrated with a range of substrates. Different substituents on both the aryne precursor and the sydnone are well-tolerated, leading to the corresponding 2H-indazole products in moderate to excellent yields. thieme-connect.com For instance, the reaction of various silylaryl triflates with N-phenylsydnone produces a series of 2-phenyl-2H-indazoles.

The table below illustrates the scope of the [3+2] cycloaddition reaction between various aryne precursors and sydnones for the synthesis of substituted 2H-indazoles.

Table 1: Synthesis of Substituted 2H-Indazoles via [3+2] Cycloaddition of Arynes and Sydnones

| Entry | Aryne Precursor | Sydnone | 2H-Indazole Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 3-Phenylsydnone | 2-Phenyl-2H-indazole | 98 |

| 2 | 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 3-Phenylsydnone | 5-Fluoro-2-phenyl-2H-indazole | 89 |

| 3 | 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 3-Phenylsydnone | 5-Chloro-2-phenyl-2H-indazole | 85 |

| 4 | 4-Bromo-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 3-Phenylsydnone | 5-Bromo-2-phenyl-2H-indazole | 81 |

| 5 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 3-(4-Methoxyphenyl)sydnone | 2-(4-Methoxyphenyl)-2H-indazole | 96 |

| 6 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 3-(4-Chlorophenyl)sydnone | 2-(4-Chlorophenyl)-2H-indazole | 95 |

| 7 | 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 3-Phenylsydnone | 5,6-Difluoro-2-phenyl-2H-indazole | 86 |

Data sourced from studies on the [3+2] dipolar cycloaddition of arynes and sydnones. nih.govnih.gov

This methodology's tolerance for halogen substituents is particularly valuable. nih.gov The resulting halogenated 2H-indazoles can serve as versatile intermediates for further functionalization through subsequent cross-coupling reactions, greatly expanding the structural diversity of accessible indazole derivatives. nih.govthieme-connect.com The direct formation of the 2H-indazole skeleton under mild conditions makes this synthetic route highly attractive for applications in medicinal chemistry. nih.govthieme-connect.com

Structure Activity Relationship Sar Studies of Indazole Derivatives and Implications for 3 Chloro 4 Fluoro 6 Methyl 2h Indazole

Overview of SAR Methodologies in Indazole Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how specific structural features of a molecule contribute to its biological activity. In indazole research, these methodologies are employed to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. acs.orgnih.gov A primary approach involves the systematic synthesis of analogues where specific substituents on the indazole ring are modified. acs.org

Common SAR methodologies in this field include:

Scaffold Hopping and Functional Group Modification: This involves replacing parts of the molecular scaffold or altering functional groups to discover novel derivatives with improved properties. For instance, studies have explored replacing phenyl rings with other aromatic systems or modifying substituents at various positions of the indazole core. nih.govacs.org

Positional Isomerism Exploration: The biological activity of indazole derivatives can be highly dependent on the position of substituents. SAR studies often involve synthesizing and testing a series of positional isomers to identify the optimal arrangement for target binding and efficacy.

Computational and Structure-Based Design: Computational techniques, such as Density Functional Theory (DFT) calculations and molecular docking, are increasingly used to predict how modifications will affect a molecule's properties and its interaction with biological targets. chim.it These in silico methods guide the synthesis of the most promising compounds, making the research process more efficient. mdpi.com

Fragment-Led and Knowledge-Based Design: This approach uses small molecular fragments known to bind to a target as starting points for building larger, more potent molecules. nih.gov Knowledge from existing, successful indazole-based drugs also informs the design of new derivatives. nih.govrsc.org

Through these methods, researchers can systematically probe the effects of different substituents, such as halogens and alkyl groups, at various positions (e.g., C3, C4, C5, C6) of the indazole ring to build a comprehensive understanding of the SAR. beilstein-journals.orgnih.gov

Influence of Halogen Substituents on Biological Activities

Halogenation is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In indazole derivatives, the position and nature of the halogen substituent can have profound effects on biological activity.

The C3 position of the indazole ring is a frequent site for substitution in the development of biologically active compounds. chemrxiv.org Halogenation at this position, including chlorination, is of significant interest as it provides a synthetically versatile handle for further modifications through cross-coupling reactions. chim.it The introduction of a chlorine atom at C3 is often accomplished using reagents like N-chlorosuccinimide (NCS). chim.it

Substitution at the C4 position of the indazole ring significantly influences biological activity. The introduction of a fluorine atom at this position has led to the development of potent bioactive compounds. For instance, a series of 4-fluoroindazole derivatives were identified as selective cannabinoid receptor 2 (CB2) agonists for treating inflammation. nih.gov One of the most potent compounds from this series demonstrated high efficacy and selectivity. nih.gov

While the direct impact on anticancer activity is part of broader SAR studies, fluorinated indazoles are recognized for their potential as kinase inhibitors. nih.gov Research on related substitutions shows that a bromine atom at the C4 position results in a potent inhibitor of neuronal nitric oxide synthase, and 4-nitroindazole also shows strong inhibitory activity against this enzyme. austinpublishinggroup.com Furthermore, fluorinated indazoles have been evaluated for their ability to inhibit phosphoinositide-3-kinases (PI3-kinases), a family of enzymes often implicated in cancer. nih.gov The synthesis of anticancer agents has also utilized starting materials like 2,6-difluorobenzonitrile (B137791) to construct the core of the final active molecule, highlighting the value of fluorine in the foundational structure. researchgate.net

Table 1: Biological Activity of a C4-Fluoro-Substituted Indazole Derivative

| Compound | Target | Activity | Potency (EC₅₀) |

|---|---|---|---|

| 4-fluoroindazole derivative (41j) | CB2 Receptor | Agonist | 21.0 nM |

Data sourced from a study on selective cannabinoid receptor agonists. nih.gov

The placement of fluorine at other positions on the indazole ring also critically modulates biological activity. SAR studies have shown that:

C5-Fluoro Substitution: A 5-fluoroindazole derivative was found to be a good inhibitor of human neutrophil elastase, an enzyme implicated in pulmonary diseases, with a significant inhibitory concentration. nih.gov In other studies focusing on antitumor activity, the presence of a para-fluoro substituent on a phenyl ring attached to the C5 position of indazole was deemed crucial for activity. nih.gov

C6-Fluoro Substitution: The introduction of a fluorine atom at the C6 position has been shown to improve both enzymatic and cellular potency in certain kinase inhibitors. nih.gov In a related context, the anticancer agent Axitinib is synthesized from a 6-nitroindazole (B21905) precursor, underscoring the importance of substitution at this position. chim.it

C6-Bromo Substitution: Research has characterized 6-bromo-1H-indazole as having potent anticancer activity across a spectrum of cancer cell lines. researchgate.net

These findings collectively suggest that halogenation at the C5 and C6 positions is a viable strategy for enhancing the biological efficacy of indazole derivatives.

Table 2: Biological Activity of C5- and C5-Di-Fluoro-Substituted Indazoles

| Compound | Substitution | Target Cell Line | Potency (IC₅₀) |

|---|---|---|---|

| 5-fluoroindazole derivative (42) | C5-Fluoro | Human Neutrophil Elastase | 0.1 µM |

| Derivative 5j | 3,5-difluoro substituent on phenyl at C5 | Hep-G2 (Hepatoma) | Noted as highly effective |

Data sourced from studies on HNE inhibitors nih.gov and antitumor agents nih.gov.

Influence of Alkyl Substituents on Biological Activities

Alkyl substituents, such as methyl groups, are often introduced to explore steric and electronic effects, influence lipophilicity, and block metabolic pathways. The position of these groups on the indazole ring can significantly alter the biological response.

Substitution at the C6 position of the indazole ring is a key area of investigation for developing new therapeutic agents. While direct data on a simple C6-methyl substitution is often embedded within larger SAR studies, research on 6-substituted aminoindazole derivatives provides valuable insights.

In one such study, a series of compounds were synthesized to act as anticancer agents, with many of the most potent examples built upon a 1,3-dimethyl-1H-indazole scaffold that was further modified at the 6-position. nih.govrsc.org The lead compound from this research, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM. nih.gov This highlights that a methyl group at the N1-position (and C3) is compatible with, and part of, a highly active anticancer scaffold where the C6 position is critical for derivatization and activity. nih.gov The study implicitly supports the importance of substitution at the C6 position for achieving a potent biological response. nih.govrsc.org

The use of 5-methyl-1H-indazole-3-carboxylic acid as a starting material for synthesizing biologically active hybrids further indicates that methyl groups are a well-tolerated and common feature in the design of pharmacologically active indazoles. researchgate.net

Table 3: Anticancer Activity of a 6-Substituted Dimethyl-Indazole Derivative

| Compound | Core Structure | Target Cell Line | Potency (IC₅₀) |

|---|---|---|---|

| Compound 36 | 1,3-dimethyl-1H-indazol-6-amine derivative | HCT116 (Colorectal Cancer) | 0.4 µM |

Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. nih.gov

Comparison of Methyl vs. Halogen Substitution Effects

The substitution of methyl groups versus halogen atoms on the indazole ring has a profound impact on the biological activity of the resulting derivatives. These substitutions alter the electronic, steric, and lipophilic properties of the molecule, which in turn affects its binding affinity to biological targets, such as protein kinases. nih.govresearchgate.netmdpi.com

Halogen Substitution (Chloro and Fluoro):

Halogen atoms, particularly chlorine and fluorine, are frequently used in drug design to enhance potency and modulate pharmacokinetic properties.

3-Chloro Substitution: The presence of a chlorine atom at the C-3 position is a common feature in many biologically active indazoles. For instance, a series of 3-chloro-6-nitro-1H-indazole derivatives showed promising antileishmanial activity. nih.gov The chloro group is electron-withdrawing and can participate in halogen bonding, potentially strengthening the interaction with a target protein. In a study on protein arginine deiminase 4 (PAD4) inhibitors, derivatization of the indazole ring with chloro substituents led to a trichloroindazole compound with high inhibitory activity. nih.gov

4-Fluoro Substitution: Fluorine substitution at the C-4 position can significantly influence a molecule's properties. The high electronegativity of fluorine can alter the acidity of nearby protons and create favorable electrostatic interactions. ossila.com In the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of fluorine substituents on an indazole scaffold led to compounds with potent enzymatic and antiproliferative activities. nih.gov Specifically, a derivative with a 2,6-difluoro-3-methoxyphenyl group showed an IC₅₀ value of less than 4.1 nM against FGFR1. nih.gov The 4-fluoro group in 3-chloro-4-fluoro-6-methyl-2H-indazole could enhance membrane permeability and metabolic stability.

Methyl Substitution:

6-Methyl Substitution: A methyl group at the C-6 position can also play a critical role in determining biological activity. In SAR studies of 6-substituted-indazole derivatives, the introduction of a methyl group at the C-3 position often led to potential toxicity against colon cancer cells, whereas its absence favored anti-proliferative activity in compounds with small alkyl substitutions. rsc.org However, in other contexts, such as EZH2/1 inhibitors, methyl groups at the 4 and 6 positions were shown to be important for inhibiting these enzymes. nih.gov

Table 1: Comparison of Biological Activity with Methyl vs. Halogen Substitutions in Indazole Derivatives

| Compound | Substitutions | Target/Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound with 2,6-difluoro-3-methoxyphenyl group | Fluorine | FGFR1 | <4.1 nM | nih.gov |

| Trichloroindazole derivative | Chlorine | Protein Arginine Deiminase 4 (PAD4) | High inhibitory activity | nih.gov |

| 3-Methylindazole derivative (34) | Methyl | HCT116 cell proliferation | 13.6 ± 1.2 µM | rsc.org |

| Indazole derivative without 3-methyl group (39) | - | MDA-MB-231 cell proliferation | 1.7 ± 1.1 µM | rsc.org |

Positional Isomerism and its Role in Modulating Biological Activity

Positional isomerism, which involves changing the location of substituents on the indazole ring, is a critical factor in modulating biological activity. researchgate.netnih.gov The specific placement of functional groups dictates the three-dimensional shape of the molecule and its ability to fit into the binding site of a biological target. Even a minor shift in a substituent's position can lead to a dramatic change in potency and selectivity. researchgate.netnih.gov

Studies have consistently shown that the substitution pattern on the benzene (B151609) portion of the indazole ring is crucial. For example, in a series of IDO1 inhibitors, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were found to play a crucial role in inhibition. nih.gov Similarly, for TDO inhibitors, substituents at the C-6 position of 1H-indazole were found to significantly affect the activity and selectivity. researchgate.net

The distinction between 1H- and 2H-indazole tautomers also represents a form of positional isomerism that profoundly affects activity. nih.gov While the 1H-indazole is generally more thermodynamically stable, many biologically active compounds are 2H-indazole derivatives. nih.govresearchgate.net The synthesis of This compound as a 2H-indazole isomer suggests a specific design to achieve a desired conformational arrangement for interacting with its target.

In another example, the evaluation of 2,3-diphenyl-2H-indazole derivatives showed that moving substituents like Cl or COOCH₃ from the phenyl group at position 2 to the phenyl group at position 3 resulted in equal or lower antiprotozoal activity in most cases. nih.gov This highlights that the specific location of a group is key to its biological effect. For This compound , the arrangement of substituents—chloro at C-3, fluoro at C-4, and methyl at C-6—is a deliberate choice based on SAR principles to optimize its interaction with a specific biological target. The activity of this compound would likely be significantly different if, for example, the fluoro and methyl groups were swapped.

Table 2: Effect of Positional Isomerism on Biological Activity of Indazole Derivatives

| Compound Series | Isomeric Change | Biological Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2,3-diphenyl-2H-indazoles | Moving substituents from phenyl at C-2 to phenyl at C-3 | Antiprotozoal | Activity was generally lower or equal | nih.gov |

| Dihydropyrazolo[1,5-a]pyrazin-4-(5H)-ones | Regioisomeric N-Me indazoles | M1 PAM Activity | Profound effect on activity | researchgate.net |

| Indazole-3-carboxamides | Reverse amide isomer | CRAC channel | Reverse amide isomer was inactive | ossila.com |

Rational Design Principles Derived from SAR for Enhanced Bioactivity

The accumulated knowledge from SAR studies on thousands of indazole derivatives has led to the formulation of rational design principles for creating compounds with enhanced bioactivity. nih.govbiotech-asia.org These principles often guide the development of targeted therapies, such as kinase inhibitors. nih.govresearchgate.netmdpi.com

Scaffold Hopping and Bioisosteric Replacement: The indazole ring is often used as a bioisosteric replacement for other heterocyclic systems, like indoles, to improve properties such as metabolic stability or to explore new intellectual property space. pnrjournal.com The design of new indazole derivatives often starts from a known active compound (a "hit" or "lead") and modifies it by adding or changing substituents. nih.gov

Targeting Specific Interactions: Computational modeling and molecular docking are key tools in rational drug design. nih.govbiotech-asia.org These methods predict how a designed molecule will bind to its target protein. For instance, in the design of FLT3 kinase inhibitors, the indazole N-H group was identified as forming a crucial hydrogen bond with the Cys694 residue in the kinase's hinge region, anchoring the inhibitor in the active site. nih.gov The selection of substituents for a compound like This compound would be guided by the need to form specific hydrogen bonds, hydrophobic interactions, or halogen bonds within the target's binding pocket.

Modulating Selectivity: Small changes in substitution can drastically alter a compound's selectivity for different biological targets. For example, in a series of Aurora kinase inhibitors based on an indazole scaffold, different substituents were found to confer selectivity for Aurora A versus Aurora B kinase. nih.gov The specific combination of chloro, fluoro, and methyl groups in This compound is likely intended to provide selectivity for its intended target over other related proteins, which is a critical aspect of modern drug design to minimize off-target effects.

Fragment-Based and Knowledge-Based Design: Modern drug design often employs fragment-based approaches, where small molecular fragments are identified as binding to a target and then linked or grown to create a more potent lead compound. researchgate.net Knowledge-based design leverages existing SAR data to guide these modifications. The design of This compound is an example of applying these principles, where each substituent is chosen for a specific, predicted purpose based on prior knowledge of how halogens and methyl groups at these positions influence the behavior of the indazole scaffold.

Biological Activities and Molecular Mechanisms of Action of Indazole Derivatives, Informing Research on 3 Chloro 4 Fluoro 6 Methyl 2h Indazole

Antineoplastic and Anticancer Activities of Indazole Derivatives

The indazole core is a key pharmacophore in the development of numerous anticancer agents. nih.gov Several commercially available anticancer drugs, such as Axitinib, Pazopanib (B1684535), and Niraparib, feature this heterocyclic system. The anticancer effects of indazole derivatives are often attributed to their ability to interfere with critical components of cell growth and proliferation. nih.gov

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov The indazole structure serves as a versatile scaffold for designing specific kinase inhibitors. nih.gov

Research has demonstrated that various substituted indazoles can act as potent inhibitors of several serine/threonine and tyrosine kinases. For instance, certain 3-(pyrrolopyridin-2-yl)indazole derivatives have been identified as inhibitors of aurora kinase A. nih.gov Other studies have highlighted 2H-indazole derivatives as selective inhibitors of CRAF kinase and SRC kinase. nih.gov While specific inhibitory activity against Mitogen-activated protein kinase kinase 4 (MEK4) and Monopolar spindle 1 (TTK) by indazole derivatives is a subject for ongoing research, the established success of this class of compounds as kinase inhibitors suggests that appropriately substituted indazoles could be developed to target these specific enzymes. The structural features of 3-chloro-4-fluoro-6-methyl-2H-indazole, particularly the halogen substitutions, could influence its binding affinity and selectivity for various kinase targets.

Indazole derivatives can modulate cellular pathways critical for cancer cell survival and proliferation. A significant example is the inhibition of the MDM2-p53 protein-protein interaction. nih.gov The p53 protein is a vital tumor suppressor, and its function is often inhibited in cancer cells by the murine double minute 2 (MDM2) protein. nih.gov Small-molecule inhibitors that block this interaction can reactivate p53's tumor-suppressing function. nih.gov

Extensive research on spirooxindole-based compounds, which can incorporate indazole-like features, has led to the discovery of potent MDM2 inhibitors. nih.gov For example, a compound featuring a 3-chloro-2-fluorophenyl group demonstrated the ability to project into a key binding pocket of the MDM2 protein, effectively inhibiting its interaction with p53. nih.gov This led to dose-dependent tumor growth inhibition and even regression in preclinical models. nih.gov This mechanism highlights a pathway through which indazole-containing molecules can exert powerful anticancer effects by restoring endogenous tumor suppression systems.

The cytotoxic and antiproliferative activities of indazole derivatives have been confirmed across a wide range of human cancer cell lines. The specific substitution pattern on the indazole ring significantly influences the potency and spectrum of activity.

For example, 3-(pyrrolopyridin-2-yl)indazole derivatives have shown moderate to potent activity against human lung carcinoma (A549), human colorectal carcinoma (HCT116), human hepatocarcinoma (SMMC-7721), and human leukemia (HL60) cell lines. nih.gov In other studies, 1,3,4-thiadiazole-indolin-2-one hybrids, which merge the indazole scaffold with other heterocyclic systems, exhibited broad-spectrum inhibitory activity. nih.gov One such compound with a fluoro-substituted indolin-2-one motif displayed potent activity against a panel of breast cancer cell lines, including MCF-7, with an IC₅₀ value of 1.47 µM. nih.govacs.org Furthermore, halogenated benzofuran (B130515) derivatives have shown promising activity against A549 cells. mdpi.com

| Indazole Derivative Class | Cancer Cell Line | Observed Activity |

|---|---|---|

| 3-(pyrrolopyridin-2-yl)indazoles | A549 (Lung) | Moderate to Potent (IC₅₀ = 0.0083–1.43 µM for most active compounds) nih.gov |

| 3-(pyrrolopyridin-2-yl)indazoles | HCT116 (Colorectal) | Moderate to Potent Activity nih.gov |

| 1,3,4-Thiadiazole-indolin-2-one hybrid | MCF-7 (Breast) | Potent (IC₅₀ = 1.47 µM) nih.govacs.org |

| 1,2,4-Triazole derivatives | A549 (Lung) | Promising Cytotoxic Activity researchgate.net |

| 1,2,4-Triazole derivatives | MCF-7 (Breast) | Promising Cytotoxic Activity researchgate.net |

Antimicrobial Activities (Antibacterial, Antifungal)

The indazole scaffold is also recognized for its contribution to antimicrobial activity. nih.gov The incorporation of halogen atoms, such as chlorine and fluorine, into heterocyclic structures is a well-established strategy for enhancing their antimicrobial potency. researchgate.netnih.gov

Certain indazole derivatives have demonstrated notable antifungal properties. A study on 2H-indazole derivatives revealed that compounds substituted with a 4-chlorophenyl group at position 2 exhibited significant activity against the pathogenic yeast Candida albicans. nih.gov

Specifically, 2,3-diphenyl-2H-indazole derivatives showed notable zones of inhibition against both C. albicans and C. glabrata, a species often less susceptible to commercial antifungal agents. nih.gov The minimum inhibitory concentration (MIC) values for the most active compounds were in the low millimolar range, indicating their potential as antifungal leads. nih.gov While specific data on the activity of indazoles against Rhizopus oryzae is not prominent in the reviewed literature, the proven efficacy against Candida species warrants broader screening of compounds like this compound against a wider panel of fungal pathogens.

| Indazole Derivative | Fungal Strain | Observed Activity |

|---|---|---|

| 2,3-diphenyl-2H-indazole derivative (Compound 18) | Candida albicans | 10 mm inhibition halo; MIC in low millimolar range nih.gov |

| 2,3-diphenyl-2H-indazole derivative (Compound 23) | Candida albicans | 13 mm inhibition halo; MIC in low millimolar range nih.gov |

| 2,3-diphenyl-2H-indazole derivative (Compound 18) | Candida glabrata | 3 mm inhibition halo nih.gov |

| 2,3-diphenyl-2H-indazole derivative (Compound 23) | Candida glabrata | 4 mm inhibition halo nih.gov |

Indazole derivatives and related heterocyclic compounds have shown efficacy against a variety of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often crucial for potent antibacterial effects. nih.govnih.gov For example, studies on 4-thiazolidinones bearing a 3-chloro-4-fluorophenyl group—a substitution pattern with similarities to the target compound—demonstrated promising antibacterial activity. researchgate.net

Other research has shown that certain alkaloid derivatives containing chloro-substituents are effective at hindering the growth of numerous harmful bacteria. nih.gov Likewise, fluorobenzoylthiosemicarbazides have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov The combination of chloro, fluoro, and methyl groups on the 2H-indazole core of this compound suggests it could be a candidate for evaluation against a range of clinically relevant bacterial strains.

| Compound Class | Bacterial Strain | Observed Activity |

|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | E. coli (Gram-negative) | Active nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | P. aeruginosa (Gram-negative) | Active nih.gov |

| Spiro pyrrolidine (B122466) derivatives | B. subtilis (Gram-positive) | MIC = 75 µg/mL nih.gov |

| Spiro pyrrolidine derivatives | E. faecalis (Gram-positive) | MIC = 125 µg/mL nih.gov |

| Fluorobenzoylthiosemicarbazides | S. aureus (Gram-positive, including MRSA) | MIC = 7.82 - 31.25 µg/mL nih.gov |

Antiviral Activities of Indazole Analogs

The indazole core is a feature in compounds designed to combat various viral infections. acs.orgresearchgate.net Research into this area is driven by the urgent need for new antiviral agents to address drug resistance and the lack of effective treatments for many viral diseases. nih.gov

While the broader class of nitrogen-containing heterocyclic compounds is a fertile ground for antiviral drug discovery, specific research detailing the activity of indazole derivatives against Coxsackievirus B4, Adenovirus type 7, and the Rotavirus Wa strain is not extensively documented in the available scientific literature. However, studies on structurally related heterocycles provide context for potential research directions. For instance, certain benzimidazole (B57391) derivatives have demonstrated selective activity against Coxsackievirus B3. nih.gov Similarly, various compounds, including nucleoside analogs like ribavirin (B1680618) and cidofovir, have been investigated for their efficacy against adenovirus infections, with some showing broad-spectrum activity. mdpi.comfrontiersin.org The anti-rotaviral activity of several natural products and nucleoside analogs has also been a subject of study. nih.govfrontierspartnerships.org These findings in related chemical spaces may inform future explorations into the antiviral capabilities of the indazole scaffold against these specific viruses.

Anti-inflammatory Properties of Indazole Compounds

Indazole derivatives have been extensively investigated for their significant anti-inflammatory potential. nih.govacs.orgnih.gov The mechanism of action often involves the modulation of key pathways in the inflammatory response.

Research has shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.gov The anti-inflammatory effect is attributed to several molecular mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govfrontiersin.org Furthermore, these compounds have been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The inhibition of these mediators is crucial as they play a central role in amplifying and sustaining inflammatory reactions. Some indazoles also exhibit free radical scavenging activity, which contributes to their anti-inflammatory profile by mitigating oxidative stress associated with inflammation. nih.govnih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Indazole | COX-2 | 16.14 | nih.gov |

| 5-Aminoindazole | COX-2 | 12.32 | nih.gov |

| 6-Nitroindazole (B21905) | COX-2 | 23.42 | nih.gov |

| Indazole | TNF-α | 220.11 | nih.gov |

| 5-Aminoindazole | TNF-α | 230.19 | nih.gov |

| Indazole | IL-1β | 120.59 | nih.gov |

| 6-Nitroindazole | IL-1β | 100.75 | nih.gov |

Antileishmanial Activity and Targeted Enzyme Inhibition (e.g., Trypanothione (B104310) Reductase)

Indazole derivatives have emerged as promising candidates for the development of new antileishmanial drugs. Leishmaniasis is a parasitic disease with limited treatment options, making the discovery of new therapeutic agents a priority.

Studies have demonstrated that certain indazole derivatives, such as 3-chloro-6-nitro-1H-indazole derivatives, possess potent biological activity against various Leishmania species, including L. infantum, L. tropica, and L. major. nih.gov The efficacy of these compounds is often linked to their ability to inhibit essential parasite-specific enzymes.

A key target for antileishmanial indazoles is Trypanothione Reductase (TryR). nih.govnih.gov This enzyme is crucial for the parasite's defense against oxidative stress and is absent in mammals, making it an ideal target for selective drug design. nih.govmdpi.com Molecular docking and dynamics simulations have shown that indazole derivatives can bind stably within the active site of Leishmania TryR, forming interactions that inhibit the enzyme's function and disrupt the parasite's redox balance, ultimately leading to cell death. nih.gov The inhibitory effectiveness can vary significantly based on the specific substitutions on the indazole ring, with compounds containing triazole moieties showing particularly high efficacy. nih.gov

Table 2: Antileishmanial Activity of a 3-chloro-6-nitro-1H-indazole Derivative

| Compound | Leishmania Species | Activity | Source |

|---|---|---|---|

| Compound 13 (a triazole derivative) | L. major | Promising growth inhibitor | nih.gov |

| Compound 11 (a triazole derivative) | L. tropica | Active | nih.gov |

| Compound 13 (a triazole derivative) | L. tropica | Active | nih.gov |

| Compounds 4, 5, 7, 10-13 | L. infantum | Moderate to strong activity | nih.gov |

Other Therapeutic Potentials (e.g., Anti-HIV, Antiarrhythmic)

The versatile indazole scaffold has been explored for a multitude of other therapeutic applications, highlighting its importance in drug discovery. nih.govresearchgate.net

Anti-HIV Activity: The indazole nucleus is present in compounds investigated for anti-HIV properties. acs.orgresearchgate.net The development of novel anti-HIV agents is critical to overcome the challenges of drug resistance. nih.gov While specific indazole-based drugs are less common than those from other heterocyclic families like indoles, the structural features of indazoles make them attractive for designing inhibitors of key HIV enzymes. nih.govresearchgate.net

Antiarrhythmic Activity: Indazole derivatives have also been researched for their potential in treating cardiovascular diseases, including arrhythmia. nih.gov Certain derivatives have shown the ability to modulate cardiac ion channels, which is a key mechanism for controlling heart rhythm. For example, the indazole derivative DY-9760e has been noted for its cardioprotective effects. nih.gov Structure-activity relationship studies have indicated that substitutions at specific positions on the indazole ring can significantly influence cardiovascular activity. nih.gov

Computational Chemistry and Molecular Modeling in the Investigation of 3 Chloro 4 Fluoro 6 Methyl 2h Indazole and Its Analogs

Applications of Computational Approaches in Compound Design

Computational methods are extensively applied in the rational design of novel indazole derivatives with enhanced potency and specificity. researchgate.netspringernature.com Techniques such as structure-based drug design (SBDD) and ligand-based drug design (LBDD) are central to this process. SBDD utilizes the three-dimensional structure of the biological target, often a protein or enzyme, to design molecules that can fit precisely into the active site, thereby modulating its function. nih.govfrontiersin.org For indazole analogs, this could involve designing compounds that form optimal interactions with the amino acid residues within the binding pocket of a target kinase or receptor.

LBDD, on the other hand, is employed when the 3D structure of the target is unknown. mdpi.com It relies on the knowledge of molecules known to interact with the target. By analyzing the common structural features and properties of a series of active indazole analogs, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and serves as a template for designing new molecules with improved properties. nih.gov Recent studies have highlighted how computational tools can guide the synthesis of indazole derivatives by predicting their potential as therapeutic agents, for instance, in the context of anti-cancer activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial for understanding the binding modes of 3-chloro-4-fluoro-6-methyl-2H-indazole and its analogs with their biological targets. By simulating the interaction between the ligand (the indazole derivative) and the receptor (e.g., a protein kinase), researchers can gain insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.govresearchgate.net

For example, docking studies on indazole derivatives targeting enzymes like cyclooxygenase (COX) or various kinases have revealed specific binding patterns. nih.gov The indazole core often serves as a scaffold, anchoring the molecule in the active site, while substituents at different positions can be modified to enhance interactions with specific residues. The results from docking studies, often expressed as a docking score, help in prioritizing compounds for synthesis and biological testing. nih.govresearchgate.net For instance, studies have shown that certain substituted indazoles achieve favorable binding energies, indicating strong potential as inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For indazole analogs, QSAR models can predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. researchgate.net These models are built by correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) of a set of indazole derivatives with their experimentally determined biological activities. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. nih.govnih.gov For instance, a QSAR model for a series of indazole-based kinase inhibitors might indicate that a bulky, hydrophobic group at a specific position increases potency, while an electron-donating group at another position decreases it. These predictive models are validated using both internal and external sets of compounds to ensure their robustness and predictive power. researchgate.netnih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Insights

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. scfbio-iitd.res.innih.gov MD simulations track the movements of atoms in a ligand-receptor complex over time, providing valuable information about its stability and the conformational changes that may occur upon ligand binding. nih.govresearchgate.net For a compound like this compound, MD simulations can be used to assess the stability of its binding mode predicted by docking. nih.gov

By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. nih.govresearchgate.net Furthermore, MD simulations can reveal the role of water molecules in the binding site and provide insights into the flexibility of both the ligand and the receptor. nih.gov These simulations are crucial for refining the understanding of the binding mechanism and for ensuring that the designed compounds will form stable and long-lasting interactions with their target. nih.govscfbio-iitd.res.in

Virtual Screening for Identification of Novel Bioactive Indazole Chemotypes

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comscilit.comnih.gov This approach is particularly useful for discovering novel indazole chemotypes with potential therapeutic applications. VS can be either structure-based or ligand-based. In structure-based VS, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their docking scores. mdpi.com

Ligand-based VS, on the other hand, uses the information from known active compounds to search for new ones with similar properties. mdpi.com This can involve searching for compounds that match a pharmacophore model or have similar 2D or 3D structures. Virtual screening has been successfully employed to identify novel indazole derivatives for various targets, significantly streamlining the initial stages of drug discovery. researchgate.net

Computational Strategies for Optimization of Lead Indazole Compounds

Once a promising "hit" or "lead" indazole compound is identified, computational strategies play a vital role in its optimization. ijpsjournal.comnih.gov The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the initial compound. researchgate.netucl.ac.uk Computational tools can predict ADMET properties, helping to identify potential liabilities early in the drug discovery process. frontiersin.orgeurekaselect.com

Structure-based design, guided by docking and MD simulations, can be used to make specific modifications to the lead compound to enhance its binding affinity and selectivity. ucl.ac.uk For example, if a particular part of the molecule is exposed to the solvent, it could be a site for metabolic attack. Computational analysis can suggest modifications to block this metabolic site. researchgate.net By integrating various computational approaches, researchers can iteratively design and evaluate new analogs, leading to the development of optimized indazole-based drug candidates with improved therapeutic profiles. ijpsjournal.comucl.ac.uk

Q & A

Q. What are the optimized synthetic routes for 3-chloro-4-fluoro-6-methyl-2H-indazole, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and cyclocondensation of precursors. Key parameters include:

- Temperature : Optimal ranges between 60–100°C to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane improves intermediate stability .

- Catalysts : Acidic conditions (e.g., HCl) or trifluoroacetic acid facilitate cyclization .

Purification via column chromatography or recrystallization in ethanol yields >80% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H-NMR reveals aromatic proton environments (e.g., singlet at δ 8.4 ppm for NH in analogous compounds) . C-NMR identifies carbonyl and halogenated carbons.

- IR : Absorbance bands at ~1637 cm confirm C=O or C=N stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 215.03) .

Q. What are the common biological targets of indazole derivatives like this compound?

- Methodological Answer : Indazoles often target:

- Kinases : Inhibition of tyrosine kinases due to halogen-substituted aromatic interactions .

- Enzymes : Binding to active sites via hydrogen bonding (e.g., cytochrome P450 isoforms) .

- Receptors : Modulation of G-protein-coupled receptors (GPCRs) via steric effects from methyl/fluoro groups .

Advanced Research Questions

Q. How can researchers troubleshoot low yields or impurities during synthesis?

- Methodological Answer :

- By-product Analysis : Use TLC or HPLC to detect intermediates (e.g., uncyclized precursors) .

- Parameter Adjustment : Increase reaction time for cyclization steps or optimize stoichiometry of halogenating agents .

- Purification Refinement : Employ gradient elution in chromatography to separate structurally similar impurities .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts .

- 2D NMR : COSY or HSQC experiments clarify coupling patterns in crowded aromatic regions .

- Crystallography : Single-crystal X-ray diffraction (via SHELX) resolves ambiguous bonding configurations .

Q. What strategies guide the design of analogues with enhanced bioactivity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at position 4 to improve enzyme inhibition .

- Steric Modifications : Replace methyl with bulkier groups (e.g., -CHPh) to enhance receptor selectivity .

- Computational Modeling : Docking studies (e.g., AutoDock) predict binding affinities to targets like PARP-1 .

Q. How can crystallographic data from SHELX refine structural interpretations?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.